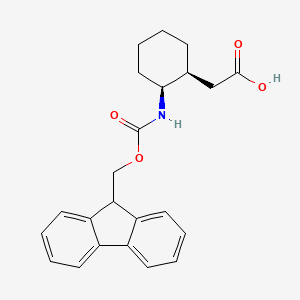

2-((1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic acid is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.456. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-((1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic acid (CAS No. 150114-97-9) is a novel amino acid derivative with potential therapeutic applications. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, and a cyclohexyl moiety that may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

- Molecular Formula : C20H21NO5

- Molecular Weight : 355.38 g/mol

- SMILES Notation : COCCC@@HNC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O

These attributes suggest that the compound may exhibit unique interactions with biological targets due to its steric and electronic properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds derived from the Fmoc framework. For instance, a related compound, IMB-1406, demonstrated significant antitumor activity against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The inhibition rates were reported to be between 99.93% and 100.39%, with IC50 values ranging from 6.92 to 8.99 μM, indicating strong cytotoxic effects compared to standard treatments like Sunitinib .

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

This suggests that compounds structurally related to This compound could also possess significant antitumor properties.

The mechanisms underlying the antitumor effects of related compounds have been explored through various studies:

- Cell Cycle Arrest : Research indicates that these compounds can induce S-phase arrest in cancer cells, leading to inhibited proliferation.

- Apoptosis Induction : They have been shown to activate apoptotic pathways by modulating mitochondrial membrane potential and increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .

- Target Interaction : Molecular docking studies suggest that these compounds may interact with specific proteins involved in cell signaling and apoptosis.

Case Studies

Several case studies have examined the biological activity of Fmoc-containing compounds:

- Study on IMB-1406 : This study provided insights into the compound's ability to inhibit cancer cell growth through apoptosis and cell cycle modulation .

- Evaluation of Related Compounds : A series of fluorescent ligands based on navarixin showed high affinity for CXCR receptors, indicating potential applications in inflammatory diseases and cancer therapy .

Aplicaciones Científicas De Investigación

Basic Information

- IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

- Molecular Formula : C27H34N2O6

- Molecular Weight : 482.6 g/mol

- CAS Number : 1202003-49-3

Structural Features

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is significant for its biological interactions. The presence of amino and carboxylic acid functional groups enhances its reactivity and potential interactions with biological systems.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, studies have shown that similar compounds can inhibit viral entry by interacting with viral glycoproteins. This mechanism has been particularly effective against viruses such as HIV and SARS-CoV, demonstrating the potential of these derivatives as therapeutic agents .

Antibacterial Activity

The structural features of this compound suggest potential efficacy against both Gram-positive and Gram-negative bacteria. Recent investigations have highlighted how specific substituents on the phenyl ring can enhance antibacterial activity, making it a candidate for developing new antibiotics .

Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). Its ability to protect amino groups during synthesis allows for the formation of complex peptides with high purity and yield. The compound's structure makes it suitable for synthesizing peptides that may have therapeutic applications in treating diseases .

Polymer Chemistry

The unique structural characteristics of this compound allow it to be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities. Research into its use in creating smart materials is ongoing, with promising results in terms of responsiveness to environmental stimuli .

Case Study 1: Antiviral Studies

A study published in a peer-reviewed journal demonstrated that modifications to the Fmoc group maintained antiviral activity against pseudotyped viruses. This indicates the potential for developing new antiviral drugs based on this compound's structure .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of related compounds revealed that certain analogs exhibited significant potency against multidrug-resistant bacterial strains. This highlights the importance of structure-activity relationships (SAR) in optimizing antibacterial efficacy .

Data Tables

| Modification | Effect on Activity |

|---|---|

| Substituent Positioning | Alters antibacterial potency |

| Functional Groups | Enhances interaction with targets |

Propiedades

IUPAC Name |

2-[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)13-15-7-1-6-12-21(15)24-23(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-21H,1,6-7,12-14H2,(H,24,27)(H,25,26)/t15-,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYXZSXIIHSPJJ-BTYIYWSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.